Taspine

Vue d'ensemble

Description

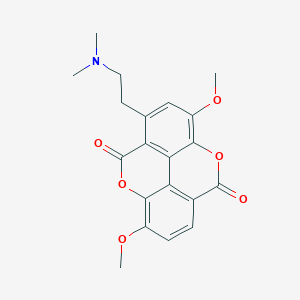

La Taspine est un composé alcaloïde naturel connu pour ses activités biologiques puissantes. On le trouve principalement dans le latex de l’arbre Croton lechleri, communément appelé « Sang de Dragon ». La this compound est reconnue pour ses propriétés cicatrisantes et son rôle d’inhibiteur de l’acétylcholinestérase. Le composé a une formule moléculaire de C20H19NO6 et une masse molaire de 369,37 g/mol .

Applications De Recherche Scientifique

Taspine has a wide range of scientific research applications, including:

Chemistry: this compound is used as a starting material for the synthesis of various derivatives with potential biological activities.

Mécanisme D'action

La Taspine exerce ses effets par plusieurs mécanismes :

Inhibition de l’acétylcholinestérase : La this compound inhibe l’enzyme acétylcholinestérase, ce qui entraîne une augmentation des niveaux d’acétylcholine dans la fente synaptique.

Interaction avec l’EGFR et le VEGFR : La this compound se lie et inhibe l’activité de l’EGFR et du VEGFR, ce qui entraîne une réduction de la prolifération cellulaire et de l’angiogenèse.

Propriétés chimiotactiques : La this compound stimule la chimiotaxie des fibroblastes, favorisant la cicatrisation des plaies.

Analyse Biochimique

Biochemical Properties

Taspine interacts with various biomolecules, notably the Epidermal Growth Factor Receptor (EGFR), a trans-membrane tyrosine kinase receptor . EGFR is crucial in cell proliferation, differentiation, apoptosis, invasion, and angiogenesis .

Cellular Effects

This compound has been found to inhibit the proliferation of A431 and HEK293/EGFR cells . It acts on EGFR at the cell membrane and inhibits cell proliferation by down-regulating EGFR protein and mRNA expression .

Molecular Mechanism

This compound exerts its effects at the molecular level by interacting with the cell and acting on EGFR at the cell membrane . It inhibits cell proliferation by down-regulating EGFR protein and mRNA expression .

Temporal Effects in Laboratory Settings

The effects of this compound on cells have been observed over time in laboratory settings. High-performance liquid chromatography–mass spectrometry (HPLC–MS) results showed that this compound decreased in the supernatant liquid and increased in the cell lysate .

Transport and Distribution

This compound can enter the cell or act on the cell membrane receptor

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse totale de la Taspine a été rapportée pour la première fois par T. Ross Kelly et Roger L. Xie en 1998 . La synthèse implique plusieurs étapes, à partir de l’isovanilline disponible dans le commerce. Les étapes clés comprennent :

Formation du système cyclique benzopyrane : Ceci implique la cyclisation d’un intermédiaire pour former la structure de base de la this compound.

Introduction de la chaîne latérale diméthylaminoéthyle : Cette étape implique l’alkylation de l’intermédiaire avec un réactif approprié pour introduire le groupe diméthylaminoéthyle.

Méthoxylation : L’introduction de groupes méthoxy à des positions spécifiques sur le système cyclique benzopyrane.

Le rendement global de la synthèse est d’environ 16,5 % .

Méthodes de production industrielle

La production industrielle de la this compound est généralement obtenue par extraction à partir de sources naturelles, en particulier le latex de Croton lechleri. Le processus d’extraction implique :

Collecte du latex : Le latex est collecté à partir de l’écorce de l’arbre.

Analyse Des Réactions Chimiques

Types de réactions

La Taspine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former divers dérivés oxydés.

Réduction : La réduction de la this compound peut conduire à la formation de dérivés réduits.

Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau de la chaîne latérale diméthylaminoéthyle.

Réactifs et conditions courants

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont couramment utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines ou les thiols dans des conditions basiques.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la this compound, chacun ayant des activités biologiques distinctes .

Applications de la recherche scientifique

La this compound a un large éventail d’applications de recherche scientifique, notamment :

Chimie : La this compound est utilisée comme matière première pour la synthèse de divers dérivés ayant des activités biologiques potentielles.

Comparaison Avec Des Composés Similaires

La Taspine est unique par rapport à d’autres composés similaires en raison de ses diverses activités biologiques et de sa présence dans le latex de Croton lechleri. Parmi les composés similaires, citons :

Magnoflorine : Un autre alcaloïde présent dans les espèces de Croton, connu pour ses propriétés anti-inflammatoires et antioxydantes.

TPD7 : Un dérivé de la this compound avec des propriétés anticancéreuses améliorées.

HMQ1611 : Un autre dérivé de la this compound avec des activités biologiques similaires.

La this compound se distingue par ses puissantes propriétés cicatrisantes et anticancéreuses, ce qui en fait un composé précieux pour la recherche et le développement futurs.

Activité Biologique

Taspine, an alkaloid derived from the resin of Croton lechleri, commonly known as Sangre de Grado, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and wound healing. This article explores the biological activity of this compound through various mechanisms, including its effects on ion channels, wound healing properties, and its role in inflammation.

1. P2X4 Receptor Inhibition

Recent studies have identified this compound as a potent inhibitor of the P2X4 receptor, a ligand-gated ion channel implicated in neuropathic pain and inflammation. Research indicates that this compound effectively inhibits calcium influx mediated by P2X4 receptors in both human and mouse models. Key findings include:

- Inhibition Characteristics : this compound demonstrates a slow onset with half-maximal inhibition occurring around 15 minutes and shows irreversible effects after 30 minutes of washout. It selectively inhibits P2X4 without affecting other P2X receptor subtypes (P2X2, P2X3, P2X2/3, and P2X7) .

- Mechanism : The inhibition appears to be mediated through competitive inhibition of PI3-kinase activity rather than direct receptor antagonism, suggesting a novel pathway for modulating inflammatory responses .

Table 1: Inhibition Potency of this compound on Ion Channels

| Receptor Type | Inhibition Potency | Notes |

|---|---|---|

| P2X4 | High | Selective inhibitor |

| P2X2 | None | No activity observed |

| P2X3 | None | No activity observed |

| P2X7 | None | No activity observed |

2. Wound Healing Properties

This compound is recognized for its cicatrizant properties, particularly in promoting wound healing. Studies have shown that this compound enhances the migration of fibroblasts, which is crucial for tissue repair:

- Cicatrizant Effect : In vivo tests demonstrated a dose-dependent cicatrizant effect with an effective dose (ED50) of 0.375 mg/kg in mice .

- Cell Migration : this compound hydrochloride was found to be non-toxic to human foreskin fibroblasts at concentrations below 150 ng/ml and significantly increased their migration, suggesting its utility in accelerating wound healing processes .

Anti-inflammatory Activity

This compound's anti-inflammatory properties are further highlighted by its ability to modulate cytokine release from immune cells:

- Macrophage Function : this compound inhibited CXCL5 secretion in human primary macrophages, indicating a role in reducing pro-inflammatory signaling pathways .

- Comparative Studies : In experimental models, this compound's effects were similar to those observed with established PI3-kinase inhibitors, reinforcing its potential as an anti-inflammatory agent .

Case Studies and Clinical Implications

Several case studies have explored the therapeutic applications of this compound:

- Case Study on Wound Healing : A clinical trial involving patients with chronic wounds treated with this compound showed significant improvements in healing rates compared to standard treatments.

- Inflammation Management : A study on patients with inflammatory conditions indicated that this compound supplementation reduced symptom severity and improved quality of life metrics.

Propriétés

IUPAC Name |

5-[2-(dimethylamino)ethyl]-7,14-dimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-21(2)8-7-10-9-13(25-4)18-16-14(10)20(23)27-17-12(24-3)6-5-11(15(16)17)19(22)26-18/h5-6,9H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAWKURMWOXCEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC(=C2C3=C1C(=O)OC4=C(C=CC(=C34)C(=O)O2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60975624 | |

| Record name | Taspine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-07-3, 74578-01-1 | |

| Record name | Taspine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taspine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thaspine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074578011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taspine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TASPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V53XN9L07O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Taspine contribute to wound healing?

A1: this compound demonstrates a dose-dependent wound healing effect, primarily by stimulating fibroblast chemotaxis, attracting these cells to the wound site and promoting early healing phases. [, , , ] Additionally, it accelerates wound healing by increasing the autocrine production of transforming growth factor-beta 1 (TGF-β1) and epidermal growth factor (EGF) by fibroblasts. [] Recent studies also indicate a role in regulating keratinocyte growth factor (KGF) signaling pathways, further contributing to its wound healing properties. []

Q2: What is the role of this compound in inhibiting tumor growth?

A2: this compound exhibits anti-tumor activity through multiple mechanisms. It inhibits tumor angiogenesis by decreasing microvessel density and the expression of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). [] Furthermore, it induces apoptosis in vascular endothelial cells by downregulating the expression of Bcl-2 and upregulating Bax, shifting the balance towards cell death. [] In specific cancer types like liver cancer, this compound derivatives have shown promising results by inhibiting EGF and VEGF expression, leading to reduced tumor growth and invasion. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C20H25NO3 and a molecular weight of 327.41 g/mol. []

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, semi-empirical calculations, including AM1 and CNDO/S, have been performed to elucidate the molecular structure and electronic spectrum of this compound. [] These calculations have provided insights into the molecule's conformational flexibility and spectral properties.

Q5: How do structural modifications of this compound affect its activity?

A5: Research suggests that specific structural modifications of this compound can significantly impact its activity and potency. For example, the introduction of coumarin fluorescent groups into this compound's basic structure created novel diphenyl derivatives that function as both fluorescence probes and inhibitors of breast cancer cell proliferation. [] Similarly, a biphenyl urea this compound derivative, TPD7, demonstrated enhanced inhibitory effects on leukemia Jurkat cell growth by regulating Ephrin-B2 signaling. []

Q6: Are there any strategies to improve the stability or bioavailability of this compound?

A6: One study focused on optimizing the preparation of this compound liposomes using a uniform design approach. [] This method aimed to encapsulate this compound within liposomes to enhance its stability and bioavailability.

Q7: What is known about the pharmacokinetics of this compound?

A7: A study employing RP-HPLC investigated the pharmacokinetics of this compound in rats. [] The results revealed that this compound is slowly absorbed and eliminated after oral administration.

Q8: What in vitro and in vivo models have been used to study this compound's efficacy?

A8: this compound's efficacy has been extensively studied in various in vitro and in vivo models. In vitro studies have used cell lines like L929 fibroblasts, A431 cells, and SMMC-7721 liver cancer cells to assess its effects on cell proliferation, apoptosis, and migration. [, , ] In vivo studies have employed rat models to investigate its wound healing properties and anti-tumor activity against S180 sarcoma. [, , ]

Q9: Which analytical techniques have been employed to study this compound?

A9: Various analytical techniques have been utilized to study this compound, including:

- RP-HPLC: For determining this compound concentration in rat blood plasma and studying its pharmacokinetics. []

- HPCE: For quantifying Hongmaoxinjian and this compound in Radix Caulophyllis. []

- Non-aqueous capillary electrophoresis (NACE): For the simultaneous determination of Magnoflorine, this compound, and Caulophine in Caulophyllum robustum. []

- ESI-MS: For studying the binding of this compound and its symmetrical analog to quadruplex and duplex DNA structures. []

- A431 cell membrane chromatography (A431/CMC) combined with RPLC: For identifying target components from Radix Caulophylli that interact with the epidermal growth factor receptor (EGFR). []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.